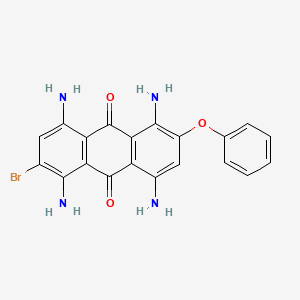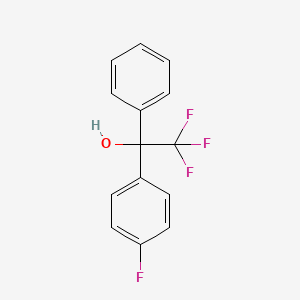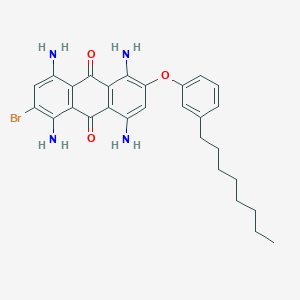
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthracene family, which is characterized by a three-ring structure
Métodos De Preparación
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the phenoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by a nucleophilic substitution reaction to introduce the phenoxy group. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bromine, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, while the phenoxy and bromo groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromo and phenoxy groups, resulting in different chemical and biological properties.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, leading to reduced reactivity and different applications.
6-Phenoxyanthracene-9,10-dione: Lacks the amino and bromo groups, affecting its chemical behavior and potential uses. The presence of amino, bromo, and phenoxy groups in this compound makes it unique and versatile compared to these similar compounds.
Propiedades
Número CAS |
88601-88-1 |
|---|---|
Fórmula molecular |
C20H15BrN4O3 |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)19(26)14-11(23)7-12(18(25)16(14)20(13)27)28-8-4-2-1-3-5-8/h1-7H,22-25H2 |
Clave InChI |
FZKISPNAUQTKHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

